molecular formula C21H20ClF3N4O3S B608233 Rilematovir CAS No. 1383450-81-4

Rilematovir

Cat. No.: B608233
CAS No.: 1383450-81-4
M. Wt: 500.9 g/mol
InChI Key: GTQTUABHRCWVLL-UHFFFAOYSA-N
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Description

Rilematovir is an investigational small-molecule inhibitor specifically targeting the fusion glycoprotein of the respiratory syncytial virus (RSV). It is currently being studied for its potential to treat RSV infections in both adult and pediatric populations .

Scientific Research Applications

Rilematovir has several scientific research applications, particularly in the field of medicine. It is being investigated for its antiviral activity against RSV, which causes significant morbidity and mortality in children and older adults. Clinical trials have shown that this compound can reduce the viral load and improve clinical outcomes in RSV-infected patients .

Safety and Hazards

Rilematovir is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Rilematovir is currently in development for the treatment of RSV infection in both adult and pediatric populations . It is being evaluated in clinical trials for its efficacy and safety . The future of this compound depends on the results of these ongoing clinical trials .

Relevant Papers

Several papers and studies have been published on this compound. These include clinical trials investigating the efficacy and safety of this compound in treating RSV infections . The results of these studies will significantly contribute to the understanding and potential future applications of this compound .

Preparation Methods

The synthetic routes and reaction conditions for rilematovir involve multiple steps, including the formation of heterocyclic compounds. The industrial production methods are not widely disclosed, but typically involve standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

Chemical Reactions Analysis

Rilematovir undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Comparison with Similar Compounds

Rilematovir is unique in its specific targeting of the RSV fusion glycoprotein. Similar compounds include other RSV fusion inhibitors such as palivizumab and motavizumab. this compound’s small-molecule structure allows for oral administration, which is a significant advantage over these monoclonal antibodies .

Properties

IUPAC Name

3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQTUABHRCWVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383450-81-4
Record name Rilematovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilematovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RILEMATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the target of Rilematovir and how does it work against RSV?

A1: Unfortunately, the specific mechanism of action of this compound against RSV is not described in the provided abstracts [, ]. Further research is needed to elucidate how this compound interacts with its target and its downstream effects on RSV replication.

Q2: What are the clinical trials investigating the efficacy of this compound against RSV?

A2: Two clinical trials mentioned in the provided research are exploring the efficacy and safety of this compound:

  • A pilot phase 2a study is investigating this compound in non-hospitalized adults with RSV infection [].
  • The CROCuS study, a Phase II trial, is evaluating this compound in children aged ≥ 28 days and ≤ 3 years with acute respiratory tract infection due to RSV [].

Q3: Have there been any reports of other viruses developing resistance to this compound?

A3: The provided abstracts do not offer information regarding resistance mechanisms or cross-resistance of this compound [, , ]. Further research and clinical experience are necessary to understand the potential for resistance development against this antiviral compound.

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